N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a multifunctional acetamide derivative characterized by three distinct structural motifs:
- N-Substituents: A 4-(dimethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety.
- Acetamide backbone: Modified with a 2,4,6-trimethylphenoxy group at the α-position.
The trimethylphenoxy substituent introduces steric bulk, which may influence receptor binding or crystallization behavior. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in antimicrobial, ligand-based, or central nervous system (CNS)-targeted therapies .
Properties
Molecular Formula |
C24H32N2O4S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O4S/c1-17-12-18(2)24(19(3)13-17)30-15-23(27)26(22-10-11-31(28,29)16-22)14-20-6-8-21(9-7-20)25(4)5/h6-9,12-13,22H,10-11,14-16H2,1-5H3 |
InChI Key |
VCXZUUPTIJZFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene to Sulfone
Tetrahydrothiophene is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide (sulfolane derivative).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30% w/w) |
| Solvent | Acetic Acid |
| Temperature | 60–70°C |
| Yield | 85–90% |
Preparation of 4-(Dimethylamino)benzyl Halide
Synthesis of 4-(Dimethylamino)benzyl Alcohol
4-Dimethylaminobenzaldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding 4-(dimethylamino)benzyl alcohol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (2 eq) |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Yield | 92% |
Conversion to Benzyl Chloride
The alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 3 hours, producing 4-(dimethylamino)benzyl chloride.
Key Data:
-
Purity: >98% (by GC-MS)
-
Yield: 88%
Synthesis of 2-(2,4,6-Trimethylphenoxy)acetyl Chloride
Phenoxyacetic Acid Formation
2,4,6-Trimethylphenol reacts with chloroacetic acid in alkaline medium (NaOH, H₂O) at 80°C for 4 hours, yielding 2-(2,4,6-trimethylphenoxy)acetic acid.
Optimization Note: Excess chloroacetic acid (1.2 eq) ensures complete phenol consumption.
Acyl Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 2 hours, yielding the corresponding acyl chloride.
Yield: 95%
Coupling Reactions for Final Product Assembly
Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone amine reacts with 4-(dimethylamino)benzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours.
Reaction Profile:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (3 eq) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Yield | 78% |
Side Reaction Mitigation:
-
Use of anhydrous conditions prevents hydrolysis of the benzyl chloride.
Acylation with 2-(2,4,6-Trimethylphenoxy)acetyl Chloride
The alkylated amine is acylated with 2-(2,4,6-trimethylphenoxy)acetyl chloride in DCM using triethylamine (Et₃N) as a base at 0–5°C.
Critical Parameters:
-
Slow addition of acyl chloride to avoid exothermic side reactions.
-
Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane).
Yield: 82%
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative method involves reductive amination between 1,1-dioxidotetrahydrothiophen-3-amine and 4-(dimethylamino)benzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.
Advantages:
Solid-Phase Synthesis
A patent-pending method utilizes Wang resin-bound intermediates for sequential coupling, enabling high-throughput screening of reaction conditions.
Reported Yield: 70% (scalability challenges noted).
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include derivatives with modified functional groups.
Scientific Research Applications
Biology: Investigations focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Its use in materials science, catalysis, or organic synthesis is explored.
Mechanism of Action
- The exact mechanism remains an active area of research.
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Functional Comparisons
Key Trends and Implications
Isoxazole () and thiazole () rings balance lipophilicity and rigidity.
Hydrogen Bonding and Crystallinity :
- Thiazole-containing acetamide () forms stable crystals via N–H···N interactions, whereas the target compound’s lack of N–H groups may reduce crystallinity.
Bioactivity: Dimethylamino groups (target compound, ) suggest CNS-targeted applications. Dichlorophenyl () and trimethylphenoxy (target compound) substituents may enhance steric/electronic interactions with hydrophobic binding pockets.
Synthetic Accessibility :
- Acetylation reactions (e.g., ) are common for acetamide synthesis. Sulfone incorporation (target compound) likely requires additional oxidation steps.
Q & A
Q. What are the key synthetic pathways and purification methods for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and amidation. A typical route starts with functionalizing the tetrahydrothiophene ring via oxidation (e.g., using hydrogen peroxide) to introduce the dioxido group . Subsequent steps include coupling the dimethylaminobenzyl moiety via reductive amination (sodium borohydride) and attaching the trimethylphenoxy acetamide group under reflux conditions (ethanol/methanol, 60–80°C) . Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. Which characterization techniques are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~450–470 g/mol based on analogs) .
- HPLC : For purity assessment and tracking reaction intermediates .
Q. How can researchers assess its solubility and stability under experimental conditions?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) with sonication .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. What experimental strategies are recommended to elucidate its mechanism of action?
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand competition assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
- Molecular Docking : Use AutoDock Vina to model interactions with proteins like kinases or nuclear receptors .
Q. How should structure-activity relationship (SAR) studies be designed?
- Analog Synthesis : Modify substituents (e.g., replace dimethylamino with diethylamino, vary phenoxy methyl groups) .
- Biological Testing : Compare IC₅₀ values in cytotoxicity assays (MTT) or antimicrobial screens (MIC against S. aureus or E. coli) .
- Data Correlation : Use computational tools (e.g., CoMFA) to link structural variations to activity trends .
Q. What methodologies address contradictions in reported biological activity data?
- Reproducibility Checks : Replicate assays across independent labs with standardized protocols (e.g., ATP-based viability assays) .
- Purity Validation : Re-analyze batches via LC-MS to rule out impurities (>98% purity required) .
- Assay Optimization : Test under varying pH, temperature, and serum concentrations to identify confounding factors .
Q. How can pharmacokinetic (ADME) properties be evaluated?
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Liver microsomal incubations (human/rat) with LC-MS metabolite profiling .
- Excretion : Radiolabeled compound tracking in rodent models .
Q. What strategies mitigate toxicity risks in preclinical studies?
- In Vitro Tox Screens : Mitochondrial membrane potential assays (JC-1 dye) and apoptosis markers (caspase-3/7) .
- In Vivo Models : Acute toxicity testing in rodents (14-day OECD 423 protocol) with histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
